2-((tert-Butoxycarbonyl)amino)malonic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)malonic acid, also known as Boc-Dap-OH, is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . Its molecular formula is C8H13NO6 and its molecular weight is 219.19 g/mol.
Synthesis Analysis
The synthesis of 2-((tert-Butoxycarbonyl)amino)malonic acid involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis
The molecular structure of 2-((tert-Butoxycarbonyl)amino)malonic acid is represented by the formula C8H13NO6 . The exact mass is 219.07400 .Chemical Reactions Analysis
The 2-((tert-Butoxycarbonyl)amino)malonic acid is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .Scientific Research Applications
N-tert-Butoxycarbonylation of Amines
N-tert-Butoxycarbonylation is a pivotal reaction in the synthesis of N-Boc protected amino acids, which are essential for peptide synthesis due to their resistance to racemization. Heydari et al. (2007) highlighted the efficiency of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, offering an environmentally benign method for the synthesis of N-Boc derivatives Heydari, Roohollah Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007.
Electrophilic Amination
Baburaj and Thambidurai (2012) demonstrated the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids via electrophilic amination, employing N-Boc-O-tosyl hydroxylamine as an effective NH-Boc transfer reagent. This method facilitates the synthesis of modified peptides and biologically active heterocyclic derivatives Baburaj & Thambidurai, 2012.
tert-Butoxycarbonylation Reagent Development
The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates is described by Saito, Ouchi, and Takahata (2006). This reagent allows for the chemoselective and high-yield tert-butoxycarbonylation under mild conditions Saito, Ouchi, & Takahata, 2006.
N-Boc Deprotection Methods
An efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent was developed by Procopio et al. (2022). This method represents a cleaner alternative to traditional deprotection strategies, contributing to environmentally friendlier peptide synthesis processes Procopio, Siciliano, De Rose, Trombino, Cassano, & Di Gioia, 2022.
Synthesis of Amino Acid Derivatives
Krishnamurthy et al. (2015) utilized diethyl malonate derivatives for the synthesis of racemic 2-amino-5-hexenoic acid and its resolution into enantiomerically pure amino acids with tert-butoxycarbonyl (Boc) protection. This process is pivotal for the synthesis of 5-hydroxypipecolic acid, showcasing the versatility of Boc-protected amino acids in synthesizing complex molecules Krishnamurthy, Venkataprasad, Chand Vagvala, Moriguchi, & Tsuge, 2015.
Safety And Hazards
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6/c1-8(2,3)15-7(14)9-4(5(10)11)6(12)13/h4H,1-3H3,(H,9,14)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOUGIFZJJVBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592972 | |
Record name | [(tert-Butoxycarbonyl)amino]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)malonic acid | |
CAS RN |
119881-02-6 | |
Record name | [(tert-Butoxycarbonyl)amino]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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